molecular formula C10H8BrN B13462541 5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Cat. No.: B13462541
M. Wt: 222.08 g/mol
InChI Key: UIYSFIJAXIMXGL-UHFFFAOYSA-N
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Description

5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitrile group attached to a bicyclo[4.2.0]octa-1,3,5-triene framework. The compound’s distinct structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methylbicyclo[420]octa-1,3,5-triene-7-carbonitrile typically involves multiple steps One common method includes the bromination of 7-methylbicyclo[42The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to meet the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of bioactive molecules and studying their interactions with biological targets.

    Medicine: The compound’s derivatives may have potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and nitrile groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine and nitrile groups in 5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile makes it unique compared to its analogs. These functional groups enhance the compound’s reactivity and potential for various applications, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

IUPAC Name

5-bromo-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile

InChI

InChI=1S/C10H8BrN/c1-10(6-12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3

InChI Key

UIYSFIJAXIMXGL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C1C(=CC=C2)Br)C#N

Origin of Product

United States

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